molecular formula C6H12ClI B110696 1-Chloro-6-iodohexane CAS No. 34683-73-3

1-Chloro-6-iodohexane

Cat. No. B110696
CAS RN: 34683-73-3
M. Wt: 246.52 g/mol
InChI Key: QTJHNJCILMMRIQ-UHFFFAOYSA-N
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Description

1-Chloro-6-iodohexane is a halogenated organic compound with several applications in various industries . It is used as a pharmaceutical intermediate . The molecular formula of 1-Chloro-6-iodohexane is C6H12ClI .


Synthesis Analysis

The most common method for the synthesis of 1-Chloro-6-iodohexane involves the reaction of 1-chlorohexane with sodium iodide in the presence of a catalyst such as copper(I) iodide or cuprous oxide . This reaction produces 1-Chloro-6-iodohexane and sodium chloride as a byproduct .


Molecular Structure Analysis

The molecular weight of 1-Chloro-6-iodohexane is 246.52 g/mol . The InChI Key is QTJHNJCILMMRIQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Chloro-6-iodohexane is an α,ω-dihaloalkane . It affords 8-chloro-1-octyne on coupling with sodium acetylide .


Physical And Chemical Properties Analysis

1-Chloro-6-iodohexane has a boiling point of 110 °C . Its refractive index is 1.523 . The density of 1-Chloro-6-iodohexane is 1.623 g/mL at 25 °C . It is not miscible in water .

Scientific Research Applications

Organic Synthesis

1-Chloro-6-iodohexane is a valuable reagent in organic synthesis due to its bifunctional nature, possessing both a chloro and an iodo group. It is particularly useful in the preparation of long-chain aliphatic compounds and has been employed in the synthesis of α,ω-dihaloalkanes . For example, it can be used to generate 1,14-dichloro-7-tetradecyne through coupling reactions with sodium acetylide .

Pharmaceutical Research

In pharmaceutical research, 1-Chloro-6-iodohexane serves as an intermediate in the synthesis of various drug molecules. Its role in the formation of hexamethylene chloroiodide, a compound that can be further modified to produce active pharmaceutical ingredients, is of significant interest .

Materials Science

The compound’s utility extends to materials science, where its bifunctional nature facilitates the modification of surface properties of materials. It can be used to introduce functional groups that are reactive towards other organic molecules, enabling the creation of tailored polymeric or surface-coated materials .

Chemical Engineering Processes

1-Chloro-6-iodohexane is involved in chemical engineering processes, particularly in the development of novel synthetic routes. Its reactivity allows for the design of efficient and scalable processes for the production of complex organic molecules .

Environmental Science

While direct applications in environmental science are not well-documented, the compound’s role in the synthesis of environmentally benign substances or its use in studying degradation processes could be of potential interest. Further research could explore its environmental fate and impact .

Biochemistry Research

In biochemistry, 1-Chloro-6-iodohexane could be used to study lipid membranes or to synthesize analogs of biological molecules. Its ability to react with various side chains can help in probing the structure and function of biomolecules .

Nanotechnology

The compound’s potential in nanotechnology lies in its ability to act as a precursor for the synthesis of nanostructured materials. Its bifunctional nature can be exploited to create novel nano-sized architectures with specific chemical functionalities .

Analytical Chemistry

1-Chloro-6-iodohexane can be used as a standard in analytical methods such as gas chromatography. Its distinct chemical structure allows it to serve as a reference compound for the identification and quantification of similar substances .

Safety and Hazards

1-Chloro-6-iodohexane causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

1-Chloro-6-iodohexane is an α,ω-dihaloalkane

Mode of Action

The mode of action of 1-Chloro-6-iodohexane involves its reactivity as a dihaloalkane. For instance, it can undergo reduction with nickel (I) salen to form 1,12-dichlorododecane as a major product . Additionally, it can participate in coupling reactions with sodium acetylide to afford 8-chloro-1-octyne .

Result of Action

The molecular and cellular effects of 1-Chloro-6-iodohexane’s action would largely depend on the context of its use. In organic synthesis, its reactivity as a dihaloalkane can lead to the formation of various organic compounds .

properties

IUPAC Name

1-chloro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJHNJCILMMRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067863
Record name Hexane, 1-chloro-6-iodo-
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Molecular Weight

246.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34683-73-3
Record name 1-Chloro-6-iodohexane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Record name 1-chloro-6-iodohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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